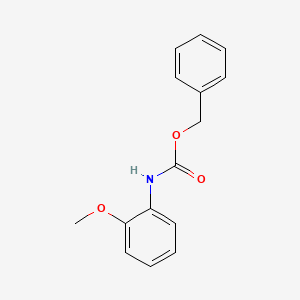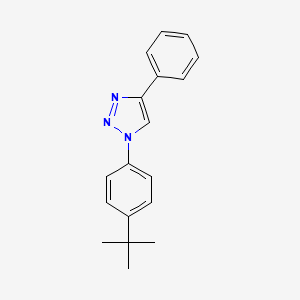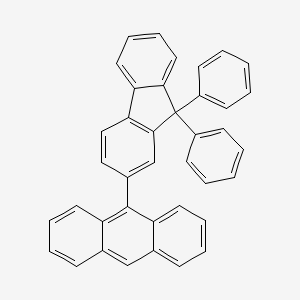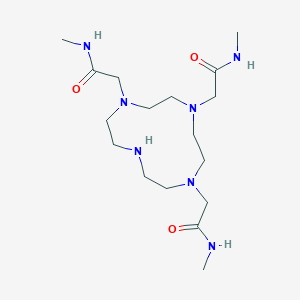
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms. The compound also includes three N-methylacetamide groups attached to the ring, enhancing its chemical reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the Richman-Atkins synthesis, which involves the reaction of diethylenetriamine with diethanolamine, followed by tosylation, cyclization, and deprotection steps . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes .
作用機序
The mechanism of action of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in applications such as MRI contrast agents, where the compound can enhance the visibility of specific tissues by forming complexes with gadolinium ions .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in radiopharmaceuticals and MRI contrast agents.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Another derivative of tetraazacyclododecane, used in the preparation of gadolinium-based MRI contrast agents.
Uniqueness
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is unique due to the presence of N-methylacetamide groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
特性
CAS番号 |
656242-72-7 |
|---|---|
分子式 |
C17H35N7O3 |
分子量 |
385.5 g/mol |
IUPAC名 |
2-[4,7-bis[2-(methylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N7O3/c1-18-15(25)12-22-6-4-21-5-7-23(13-16(26)19-2)9-11-24(10-8-22)14-17(27)20-3/h21H,4-14H2,1-3H3,(H,18,25)(H,19,26)(H,20,27) |
InChIキー |
XRQRNIUTSLBERX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC)CC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


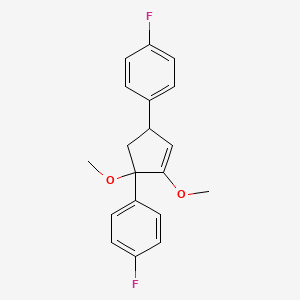
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
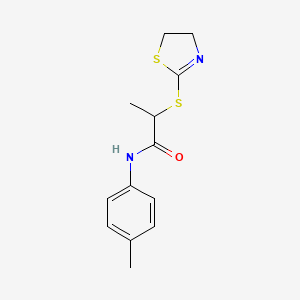
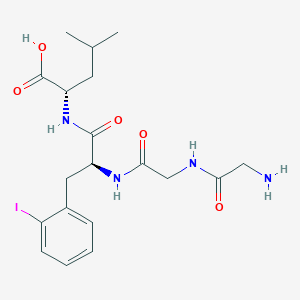
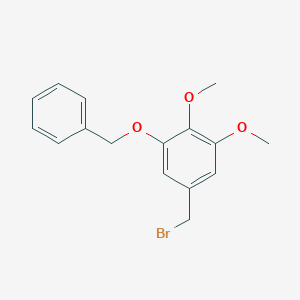
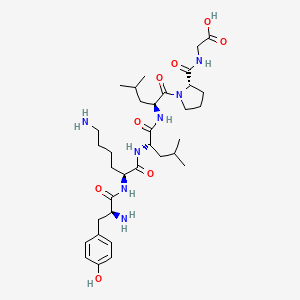
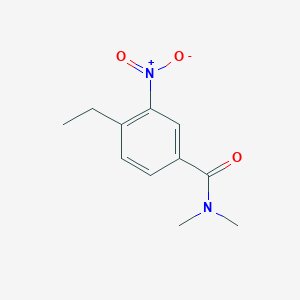
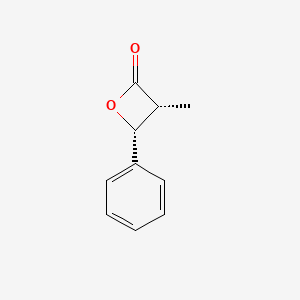

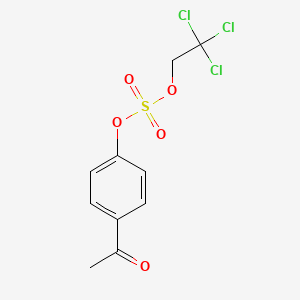
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
